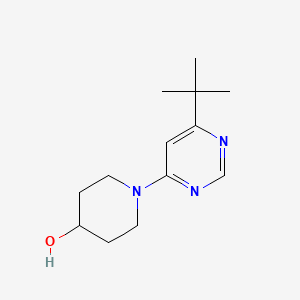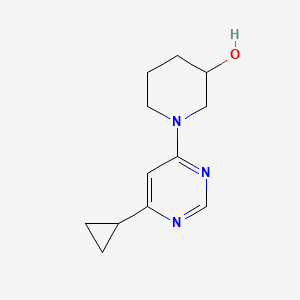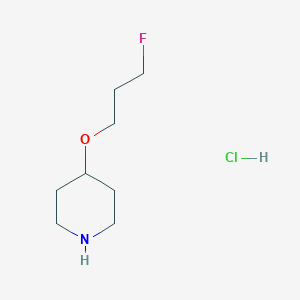
(3,3-Dimethylbutan-2-yl)(2-phenylethyl)amine
Overview
Description
Scientific Research Applications
Catalytic Activity and Organic Synthesis
- Generation and Rearrangements of Ylides : The compound has been studied in reactions involving tertiary amines and α‐diazo ketones, showcasing the catalytic prowess of certain complexes. For instance, [RuCl(η5‐C5H5)(PPh3)2] demonstrated exceptional catalytic activity in generating nitrogen ylides from diazo carbonyls, leading to α-amino ketones through rearrangement processes. This highlights its potential in synthesizing novel compounds with intricate structures (Zotto et al., 2000).
Fluorescence Enhancement and Photochemical Behavior
- Fluorescence Enhancement of Aminostilbenes : Substituting N-phenyl groups into aminostilbenes, which are structurally related to (3,3-Dimethylbutan-2-yl)(2-phenylethyl)amine, significantly enhances their fluorescence. This effect is attributed to a more planar ground-state geometry, indicating potential applications in developing fluorescent materials and understanding the photophysical properties of similar compounds (Yang et al., 2002).
Polymer Science and Material Chemistry
- Thermal Latency and Polymerization Initiators : Aminimide derivatives, prepared using related tertiary amines, have shown promise as thermally latent initiators for the polymerization of epoxides. The study of these compounds helps in developing materials with controlled polymerization rates, which is crucial for advanced manufacturing processes (Lee et al., 1997).
Novel Reagents and Synthetic Pathways
- Synthesis of Allenic Diamines : Research involving 3,3-dimethylbutan-2-onyl-substituted dimethylammonium salts, which undergo Stevens rearrangement to form allenic aminoketones, showcases the synthetic versatility of compounds structurally related to this compound. Such studies contribute to expanding the toolbox of synthetic chemists for creating complex molecular architectures (Manukyan, 2015).
Properties
IUPAC Name |
3,3-dimethyl-N-(2-phenylethyl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-12(14(2,3)4)15-11-10-13-8-6-5-7-9-13/h5-9,12,15H,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXHYHFUBXJFOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Cyclobutylpiperazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1531592.png)
![N-[(1-fluorocyclopentyl)methyl]-3,4-dimethylaniline](/img/structure/B1531594.png)
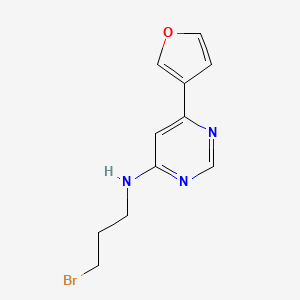
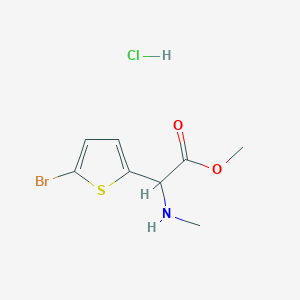

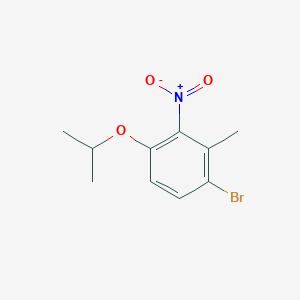

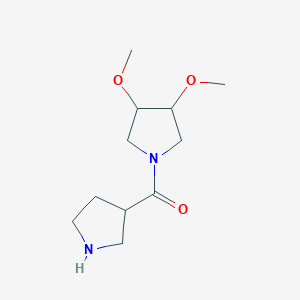
![2-[(6-Ethynylpyrimidin-4-yl)(methyl)amino]acetic acid](/img/structure/B1531606.png)
